molecular formula C23H19ClN2O3S B2952906 N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895641-98-2

N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2952906
CAS No.: 895641-98-2
M. Wt: 438.93
InChI Key: ACQISXKBKDKDSB-UHFFFAOYSA-N
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Description

N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methoxybenzenesulfonyl group attached to a quinoline core. Its molecular formula is C23H19ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro Substituent: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation with Methoxybenzenesulfonyl Chloride: The final step involves the sulfonylation of the quinoline derivative with methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of quinoline derivatives with new substituents replacing the chloro group.

Scientific Research Applications

N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE: Shares a similar benzyl and chloro substituent but differs in the core structure.

    N-METHYL-1,2-BENZISOTHIAZOL-3-AMINE: Contains a benzisothiazole core with different substituents.

Uniqueness

N-BENZYL-6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of the methoxybenzenesulfonyl group attached to the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-29-18-8-10-19(11-9-18)30(27,28)22-15-25-21-12-7-17(24)13-20(21)23(22)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQISXKBKDKDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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